4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with ethoxy, methyl, and naphthalen-2-ylsulfonyl piperazine groups
Mechanism of Action
Target of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
It is suggested that similar compounds interact with their targets to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
The compound potentially affects the endoplasmic reticulum (ER) stress pathway, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular stress responses, programmed cell death, and inflammation, respectively.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties. It has been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine are not fully understood yet. It has been found that similar triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . These compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Cellular Effects
In cellular models, this compound and similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. A molecular docking study showed that similar compounds have favorable interactions with active residues of ATF4 and NF-kB proteins . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethoxy and methyl groups. The final step involves the sulfonylation of piperazine with naphthalene-2-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the pyrimidine ring.
Scientific Research Applications
4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl piperazine derivatives have shown efficacy.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl piperazine derivatives and pyrimidine-based molecules. Examples include:
- 4-Methyl-2-ethoxy-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine
- 4-Ethoxy-2-methyl-6-(4-(benzylsulfonyl)piperazin-1-yl)pyrimidine
Uniqueness
What sets 4-Ethoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the naphthalen-2-ylsulfonyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-ethoxy-2-methyl-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-3-28-21-15-20(22-16(2)23-21)24-10-12-25(13-11-24)29(26,27)19-9-8-17-6-4-5-7-18(17)14-19/h4-9,14-15H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUGQTAADOUZHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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